

Application of Cucurbitadienol in Metabolic Engineering of Crops

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Compound of Interest

Compound Name: *Cucurbitadienol*

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Introduction

Cucurbitadienol is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of a wide range of bioactive compounds, including mogrosides and cucurbitacins.^{[1][2]} These compounds exhibit a diverse array of pharmacological activities, from the intense sweetness of mogrosides used as natural, zero-calorie sweeteners to the anti-inflammatory and anti-cancer properties of cucurbitacins.^{[2][3]} The limited availability of these compounds from their natural plant sources has driven the exploration of metabolic engineering strategies to enhance their production in microbial and plant systems. This document provides detailed application notes and protocols for the metabolic engineering of crops to produce **cucurbitadienol** and its valuable derivatives.

Biosynthesis of Cucurbitadienol and Downstream Products

The biosynthesis of **cucurbitadienol** begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by the enzyme **cucurbitadienol** synthase (CS or CbQ).^{[4][5]} This step is a critical branch point in the terpenoid pathway, diverting flux away from the synthesis of sterols. Following its formation, **cucurbitadienol** can be further modified by a series of enzymes, primarily from the cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT) superfamilies, to generate a diverse array of cucurbitane-type triterpenoids.^{[4][5][6]}

For instance, in the biosynthesis of mogrosides in *Siraitia grosvenorii*, **cucurbitadienol** undergoes a series of oxidation reactions catalyzed by CYP450s to form the aglycone mogrol. [4][6] Subsequently, UGTs catalyze the addition of glucose moieties to the mogrol backbone to produce various mogrosides.[4] Similarly, the biosynthesis of cucurbitacins involves the oxidation and acetylation of the **cucurbitadienol** scaffold by specific CYP450s and acyltransferases.[7]

Application Notes: Metabolic Engineering Strategies

The metabolic engineering of crops to produce **cucurbitadienol** and its derivatives can be approached through several strategies:

- Overexpression of **Cucurbitadienol** Synthase (CS): Introducing and overexpressing the gene encoding CS is the most direct approach to producing **cucurbitadienol** in a heterologous host. The choice of CS gene can be critical, as different orthologs may exhibit varying catalytic efficiencies.[8][9]
- Enhancing Precursor Supply: Increasing the pool of the precursor 2,3-oxidosqualene can significantly boost **cucurbitadienol** production. This can be achieved by upregulating genes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[5] Squalene epoxidase (SQE) is a key rate-limiting enzyme in this part of the pathway.[5][10]
- Downregulation of Competing Pathways: To channel more carbon flux towards **cucurbitadienol**, competing pathways, such as sterol biosynthesis, can be downregulated. This can be accomplished using gene silencing techniques like RNAi or CRISPR-Cas9 to target enzymes like lanosterol synthase.
- Heterologous Expression of Downstream Modification Enzymes: To produce specific **cucurbitadienol** derivatives, genes encoding the necessary CYP450s and UGTs can be co-expressed with CS. This allows for the reconstitution of entire biosynthetic pathways in a heterologous host.[2]
- Transcription Factor Engineering: The expression of genes in biosynthetic pathways is often regulated by transcription factors. Overexpressing specific transcription factors can upregulate the entire pathway, leading to increased product accumulation.[3][11]

Quantitative Data

The following tables summarize quantitative data from various metabolic engineering studies aimed at producing **cucurbitadienol** and its derivatives.

Table 1: Heterologous Production of **Cucurbitadienol**

Host Organism	Engineering Strategy	Cucurbitadienol Titer	Reference
<i>Saccharomyces cerevisiae</i>	Overexpression of SgCBS, key MVA pathway enzymes, and knockout of ERG7	63.0 mg/L	[12]
<i>Saccharomyces cerevisiae</i>	Integration of HcOSC6 and CPR1	296.4 mg/L	[12] [13]
<i>Saccharomyces cerevisiae</i>	Weakening of lanosterol synthase Erg7	494.0 mg/L (shake flask)	[12]
<i>Saccharomyces cerevisiae</i>	Multi-modular strategy including N-degron tag, enzyme engineering, and transcription factor introduction	6.1 g/L (5 L bioreactor)	[1] [12]
<i>Nicotiana benthamiana</i>	Transient expression	94.8 mg/g dry weight	[13]

Table 2: Catalytic Efficiency of **Cucurbitadienol** Synthase Variants

Enzyme Variant	Specific Activity (nmol min ⁻¹ mg ⁻¹)	Relative Catalytic Efficiency Enhancement	Reference
50R573L (wild-type)	10.24	-	[9]
50K573L (site- directed mutant)	Not specified	33%	[9]

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Leaf Explants

This protocol describes a general method for introducing genes of interest into a plant genome using *Agrobacterium tumefaciens*.

Materials:

- *Agrobacterium tumefaciens* strain (e.g., GV3101, AGL-1) carrying a binary vector with the gene of interest (e.g., **Cucurbitadienol** Synthase) and a selectable marker.
- LB medium with appropriate antibiotics.
- Plant tissue (e.g., leaf discs).
- Co-cultivation medium.
- Selection medium containing antibiotics/herbicides.
- Rooting medium.
- Growth media (nutrient soil:vermiculite).

Procedure:

- **Agrobacterium Culture:** Inoculate a single colony of Agrobacterium carrying the binary vector into LB medium with appropriate antibiotics and grow at 28°C with shaking until the culture

reaches an OD600 of 0.6-0.8.[14]

- Infection: Pellet the Agrobacterium cells by centrifugation and resuspend in a liquid co-cultivation medium to an OD600 of 0.8.[14] Immerse the plant explants in the bacterial suspension for a specified time (e.g., 30 minutes).
- Co-cultivation: Transfer the infected explants to a solid co-cultivation medium and incubate in the dark for 2-3 days at 22-25°C.
- Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin) to select for transformed cells and plant hormones to induce shoot regeneration. Subculture every 2-3 weeks.
- Rooting: Once shoots have developed, excise them and transfer to a rooting medium.
- Acclimatization: After roots have formed, transfer the plantlets to soil and grow in a controlled environment with high humidity initially, gradually acclimatizing them to lower humidity.[15]

Protocol 2: CRISPR/Cas9-mediated Gene Editing in Plants

This protocol provides a general workflow for using CRISPR/Cas9 to create targeted mutations in plant genes, for example, to knock out a competing pathway.

Materials:

- Binary vector containing Cas9 and a guide RNA (gRNA) expression cassette targeting the gene of interest.
- Agrobacterium tumefaciens.
- Plant transformation reagents and media (as in Protocol 1).
- PCR reagents for screening.
- Sequencing reagents.

Procedure:

- gRNA Design and Vector Construction: Design a gRNA specific to the target gene. Clone the gRNA into a binary vector that also expresses the Cas9 nuclease.
- Plant Transformation: Introduce the CRISPR/Cas9 construct into plants using Agrobacterium-mediated transformation (see Protocol 1).
- Screening for Mutations: Regenerate transgenic plants and screen for the presence of the T-DNA. Extract genomic DNA from T0 plants and use PCR to amplify the target region. Analyze the PCR products for mutations using methods such as restriction fragment length polymorphism (RFLP) or sequencing.
- Characterization of Edited Plants: Grow the T0 plants to maturity and collect T1 seeds. Segregate out the Cas9 transgene through genetic crosses to obtain stable, transgene-free edited plants. Analyze the T1 and subsequent generations to confirm the heritability of the mutation and to assess the phenotypic consequences of the gene knockout.[16][17]

Protocol 3: Extraction and Analysis of Cucurbitadienol by GC-MS

This protocol describes the extraction of **cucurbitadienol** from plant or yeast samples and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Plant or yeast tissue.
- Extraction solvent (e.g., ethyl acetate, n-hexane).[13][18]
- Derivatization agent (e.g., 1-trimethylsilyl).[13]
- GC-MS system.
- **Cucurbitadienol** standard.

Procedure:

- Extraction: Homogenize the biological material and extract the triterpenoids with an appropriate organic solvent. For example, use ethyl acetate or perform a liquid-liquid extraction with n-hexane from a methanol/water extract.[13][18]
- Sample Preparation: Dry the extract under a stream of nitrogen. For GC-MS analysis, derivatize the dried sample with a silylating agent to increase volatility.[13]
- GC-MS Analysis: Inject the derivatized sample into the GC-MS. A typical GC program would involve an initial temperature of around 80-170°C, followed by a ramp up to 300°C.[6][13] The mass spectrometer is operated in scan mode to acquire mass spectra.
- Data Analysis: Identify **cucurbitadienol** by comparing its retention time and mass spectrum with that of an authentic standard.[6][13]

Protocol 4: HPLC Analysis of Cucurbitacin B and Dihydrocucurbitacin B

This protocol is for the quantitative analysis of specific cucurbitacins using High-Performance Liquid Chromatography (HPLC).

Materials:

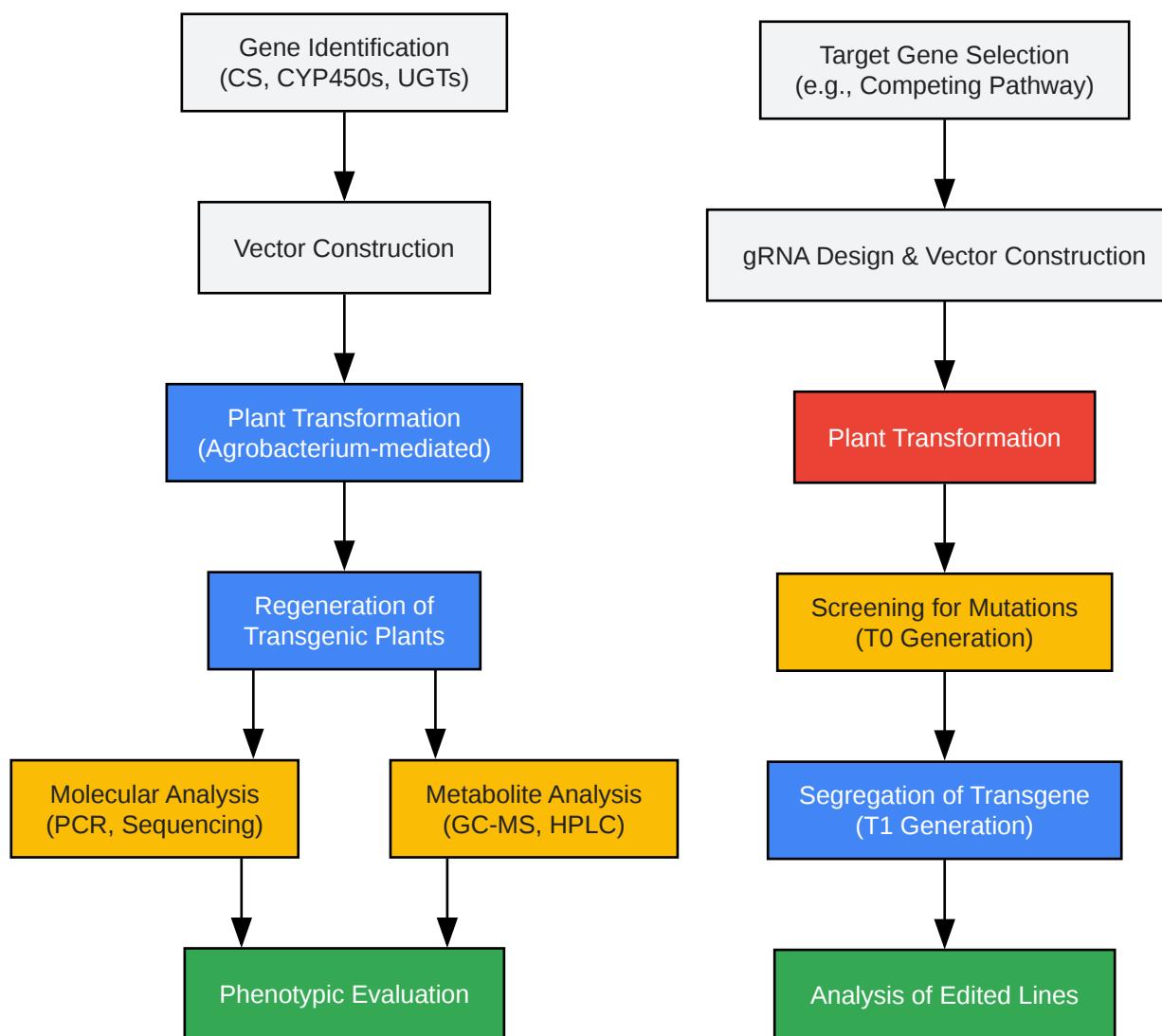
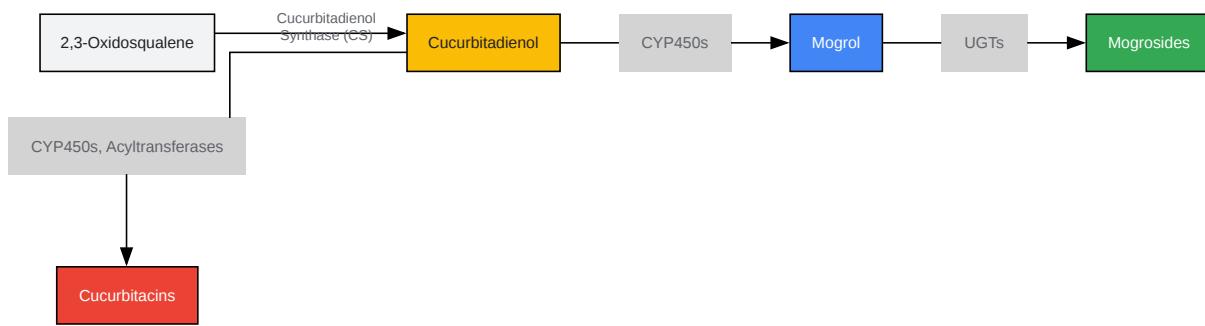
- Plant root material.
- Dichloromethane.
- HPLC system with a C18 column and UV detector.
- Mobile phase: acetonitrile/water (40:60).[19]
- Cucurbitacin B and Dihydrocucurbitacin B standards.

Procedure:

- Extraction: Extract the dried and powdered plant material with dichloromethane under reflux. [19]
- Sample Preparation: Filter the extract through a 0.45 µm membrane before injection.[19]

- HPLC Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic elution with acetonitrile/water (40:60).[19]
 - Flow Rate: 1.2 mL/min.[19]
 - Detection: UV at 230 nm.[19]
- Quantification: Create a calibration curve using standards of known concentrations to quantify the amounts of cucurbitacin B and dihydrocucurbitacin B in the samples.[19]

Visualizations



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